19R-hydroxy-PGF2alpha

説明

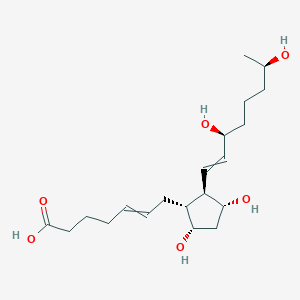

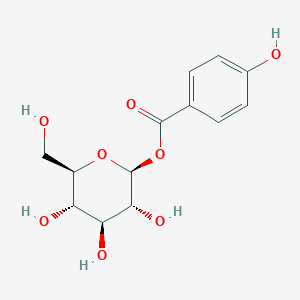

19R-hydroxy-PGF2alpha is a prostaglandin F2alpha (PGF2α) metabolite . It has been researched for its various biological properties.

Synthesis Analysis

19R-hydroxy-PGF2alpha is a metabolite of Prostaglandin F2α formed via ω-1 hydroxylase activity . Prostaglandins are enzymatically derived from fatty acids and are produced by all nucleated cells, except lymphocytes .Molecular Structure Analysis

The molecular formula of 19R-hydroxy-PGF2alpha is C20H34O6 . It contains a total of 60 bonds, including 26 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary alcohols .Physical And Chemical Properties Analysis

The exact mass of 19R-hydroxy-PGF2alpha is 370.23554 . It contains 26 heavy atoms, 1 ring, 0 aromatic rings, 12 rotatable bonds, a Van der Waals molecular volume of 387.02, a topological polar surface area of 118.22, 5 hydrogen bond donors, 6 hydrogen bond acceptors, and a logP of 3.16 .科学的研究の応用

1. Role in Bovine Corpora Lutea Physiology

Prostaglandin F2alpha (PGF2alpha) is crucial in regulating physiological changes in early and mid-cycle bovine corpora lutea, demonstrating actions in both early- and mid-cycle bovine corpus luteum. This involvement is crucial in understanding the reproductive processes in cattle and potentially other mammalian species (Tsai & Wiltbank, 1998).

2. Influence on Blood Flow in Bovine Corpus Luteum

PGF2alpha plays a significant role in modulating blood flow in the corpus luteum of cows. It affects luteal blood flow, indicating a potential role in the process of luteolysis and regulation of reproductive physiology in cows (Miyamoto et al., 2005).

3. Metabolism in Human Seminal Vesicles

CYP4F8, found in human seminal vesicles, metabolizes prostaglandin endoperoxides to 19-hydroxy-PGF2alpha. This process might be significant in the formation of certain prostaglandins in human seminal fluid, suggesting a role in male reproductive physiology (Bylund et al., 2000).

4. Oxidation by Human Cytochromes P450

CYP4F8 is a unique enzyme that efficiently oxidizes the ω-side chain of prostaglandin H2 (PGH2) to 19-hydroxy-PGF2alpha, a process critical in the metabolism of PGH2 and its analogues (Oliw, Stark, & Bylund, 2001).

5. Activation of Prostaglandin F2alpha Receptors

PGF2alpha's activation of its receptors in the eye suggests a potential role in ocular physiology and possibly in the treatment of certain eye conditions (Kunapuli et al., 1997).

6. Regulation of Placental Function

PGF2alpha, including its derivative 19R-hydroxy-PGF2alpha, is considered influential in regulating placental function, which is vital for fetal development and successful pregnancy outcomes (Genbačev, 1979).

7. Hepatic Metabolism in Rabbits

The metabolism of prostacyclin in rabbits, involving the formation of 19-hydroxy-6-keto-PGF1alpha, indicates a significant role in the hepatic metabolism of prostaglandins, which could have implications in understanding liver function and systemic prostaglandin dynamics (Wong et al., 1980).

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWZMPMLSDJDSU-OQRQNLQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19R-hydroxy-PGF2alpha | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)

![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)